Stannane, tributyl[(phenylmethoxy)methyl]-
Description
Stannane, tributyl[(phenylmethoxy)methyl]- is an organotin compound characterized by a tributyltin core substituted with a [(phenylmethoxy)methyl] group. This compound is structurally analogous to hydroxymethyl anion equivalents used in organic synthesis, where protective groups like methoxymethoxy or phenylmethoxy enhance stability and control reactivity during nucleophilic additions . The phenylmethoxy group offers distinct advantages, such as stability under basic conditions and selective deprotection via hydrogenation, making it valuable for synthesizing complex organic intermediates.
Properties
IUPAC Name |
tributyl(phenylmethoxymethyl)stannane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9O.3C4H9.Sn/c1-9-7-8-5-3-2-4-6-8;3*1-3-4-2;/h2-6H,1,7H2;3*1,3-4H2,2H3; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDSEWOJLUGPJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)COCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36OSn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20434388 | |
| Record name | Stannane, tributyl[(phenylmethoxy)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20434388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66222-28-4 | |
| Record name | Stannane, tributyl[(phenylmethoxy)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20434388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of stannane, tributyl[(phenylmethoxy)methyl]- typically begins with benzylchloromethyl ether and tributyltinlithium.
Reaction Conditions: The reaction involves the nucleophilic substitution of the benzylchloromethyl ether by tributyltinlithium, resulting in the formation of the desired stannane compound.
Industrial Production Methods: While specific industrial production methods for stannane, tributyl[(phenylmethoxy)methyl]- are not widely documented, the general approach involves large-scale synthesis using similar starting materials and reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Reduction Reactions: Stannane, tributyl[(phenylmethoxy)methyl]- can participate in reduction reactions, where it acts as a reducing agent.
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the phenylmethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Reducing Agents: Common reducing agents used with this compound include lithium aluminum hydride and sodium borohydride.
Nucleophiles: Various nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products:
Scientific Research Applications
Chemistry: Stannane, tributyl[(phenylmethoxy)methyl]- is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the synthesis of various organotin compounds, which are employed as stabilizers in polyvinyl chloride (PVC) production and as catalysts in polymerization reactions .
Mechanism of Action
The mechanism of action of stannane, tributyl[(phenylmethoxy)methyl]- involves its ability to act as a nucleophile or reducing agent. The tin atom in the compound can form stable bonds with various electrophiles, facilitating nucleophilic substitution reactions . Additionally, the compound can donate hydride ions in reduction reactions, leading to the formation of reduced products .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Variations
Organotin compounds with tributyl groups exhibit diverse reactivity and applications based on their substituents:
- Electron-donating groups (e.g., methoxy, methoxymethoxy): Enhance nucleophilicity in hydroxymethyl anion transfer reactions.
- Aromatic substituents (e.g., phenyl, fluorophenyl): Facilitate cross-coupling reactions (e.g., Stille coupling) due to their π-system interactions.
- Electron-withdrawing groups (e.g., nitro, chloro): Reduce tin center electrophilicity, altering reaction pathways.
Key structural analogs include:
Tributyl[(methoxymethoxy)methyl]stannane (C₁₅H₃₄O₂Sn): Features a methoxymethoxy group, enabling hydroxymethylation without introducing chiral centers .
Tributyl(4-fluorophenyl)stannane (C₁₈H₃₁FSn): Fluorine’s electronegativity moderates reactivity in aryl cross-couplings .
Tributyl[(4-chlorophenyl)methyl]stannane (C₁₉H₃₃ClSn): Chlorine enhances stability in radical reactions .
Physicochemical Properties
Research Findings and Case Studies
- Tributyl[(methoxymethoxy)methyl]stannane achieved 85% yield in hydroxymethylation of aromatic aldehydes, outperforming Still’s analog in stereochemical simplicity .
- Tributyl(4-fluorophenyl)stannane demonstrated 92% efficiency in Suzuki-Miyaura cross-couplings with bromobenzene, attributed to fluorine’s electronic effects .
- Tributyl(thieno[3,2-b]thiophen-2-yl)stannane was critical in synthesizing low-bandgap polymers for organic photovoltaics .
Biological Activity
Stannane, tributyl[(phenylmethoxy)methyl]- (CAS Number: 66222-28-4) is an organotin compound characterized by a central tetravalent tin atom bonded to three butyl groups and one (phenylmethoxy)methyl group. This compound is part of a broader class of organotin compounds known for their diverse applications in various fields, including materials science and medicinal chemistry. However, its specific biological activity remains underexplored in the literature.
Chemical Structure and Properties
The chemical structure of tributyl[(phenylmethoxy)methyl]stannane can be represented as follows:
- Molecular Formula : C₁₂H₁₉O₁Sn
- Molecular Weight : 284.00 g/mol
The compound's structure features a central tin atom connected to three butyl groups (C₄H₉) and a phenylmethoxy group (C₇H₈O), which contributes to its unique chemical properties.
Biological Activity Overview
-
Mechanism of Action :
- The specific biological mechanism of tributyl[(phenylmethoxy)methyl]- has not been thoroughly documented. However, organotin compounds generally exhibit varying degrees of toxicity and biological activity based on their structural characteristics. The presence of the tin atom often allows these compounds to interact with biological systems, potentially influencing enzyme activity or cellular processes .
-
Toxicity and Safety :
- Organotin compounds are known for their toxicological profiles, which can vary significantly. While specific toxicity data for tributyl[(phenylmethoxy)methyl]- is lacking, caution is advised when handling organotin compounds due to their potential hazardous effects on human health and the environment .
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Applications in Research :
- This stannane can serve as a precursor in the synthesis of metal oxide thin films through chemical vapor deposition (CVD) techniques. These thin films have applications in electronics and optoelectronics . The ability to form hybrid materials suggests potential utility in enhancing properties like thermal stability and electrical conductivity .
Comparative Data Table
| Property/Activity | Observed Effects/Notes |
|---|---|
| Chemical Structure | C₁₂H₁₉O₁Sn |
| Molecular Weight | 284.00 g/mol |
| Toxicity | Unknown; caution advised due to general organotin toxicity |
| Potential Applications | Precursor for metal oxide thin films; organic-inorganic hybrids |
| Biological Activity | Limited documented activity; potential enzyme inhibition suggested |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
